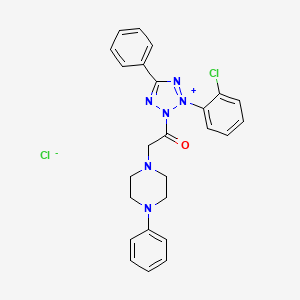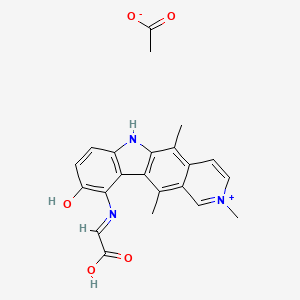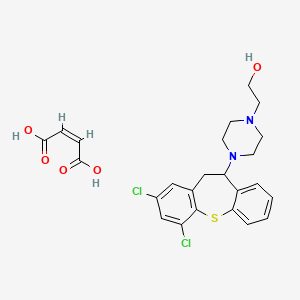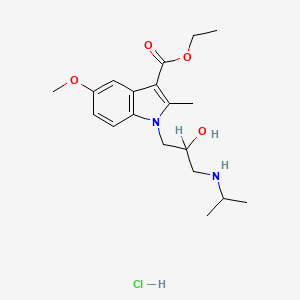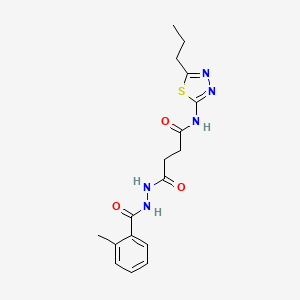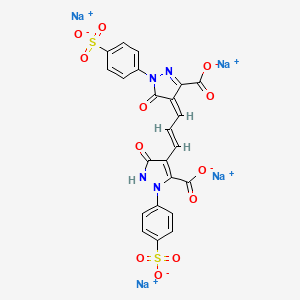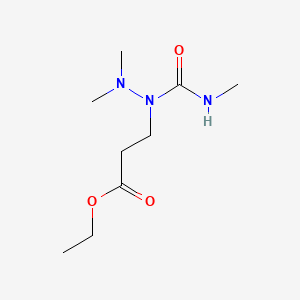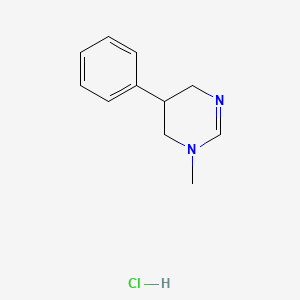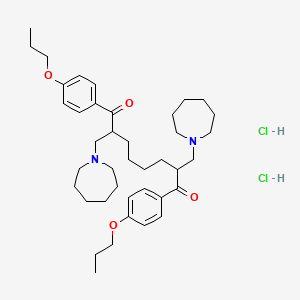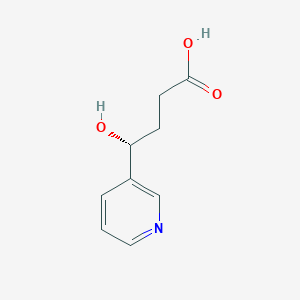![molecular formula C18H19N3O8S B12757002 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium CAS No. 103443-53-4](/img/structure/B12757002.png)
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is a complex organic compound with a unique structure that combines sulfonate, carboxylate, and diazonium functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium typically involves multiple steps. The starting material is often a benzene derivative, which undergoes sulfonation to introduce the sulfonate group. This is followed by carboxylation to add the carboxylate groups. The final step involves diazotization, where an amino group is converted into a diazonium group using nitrous acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and carboxylic acids.
Reduction: Reduction can convert the diazonium group into an amino group.
Substitution: The diazonium group can participate in substitution reactions, such as Sandmeyer reactions, to form different aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Copper(I) chloride or bromide is often used in Sandmeyer reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic and carboxylic acids, while reduction yields amines. Substitution reactions can produce a variety of aromatic compounds depending on the substituent introduced.
科学的研究の応用
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: Investigated for its potential as a biochemical probe due to its diazonium group, which can form covalent bonds with nucleophiles in proteins and nucleic acids.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
作用機序
The mechanism of action of 3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium involves its diazonium group, which is highly reactive and can form covalent bonds with nucleophiles. This reactivity makes it useful in various applications, such as forming stable azo compounds in dye production or labeling biomolecules in biochemical research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
類似化合物との比較
Similar Compounds
4-Diazo-3,5-dicarboxybenzenesulfonate: Similar structure but lacks the ethyl(2-hydroxyethyl)amino group.
3,5-Dicarboxybenzenesulfonic acid: Lacks the diazonium group.
4-[Ethyl(2-hydroxyethyl)amino]benzenediazonium: Lacks the sulfonate and carboxylate groups.
Uniqueness
3,5-Dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium is unique due to its combination of functional groups, which confer a range of reactivity and potential applications. The presence of both diazonium and sulfonate groups makes it particularly versatile in organic synthesis and industrial applications.
特性
CAS番号 |
103443-53-4 |
|---|---|
分子式 |
C18H19N3O8S |
分子量 |
437.4 g/mol |
IUPAC名 |
3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium |
InChI |
InChI=1S/C10H14N3O.C8H6O7S/c1-2-13(7-8-14)10-5-3-9(12-11)4-6-10;9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15/h3-6,14H,2,7-8H2,1H3;1-3H,(H,9,10)(H,11,12)(H,13,14,15)/q+1;/p-1 |
InChIキー |
KPVOXRNTJWERIJ-UHFFFAOYSA-M |
正規SMILES |
CCN(CCO)C1=CC=C(C=C1)[N+]#N.C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



